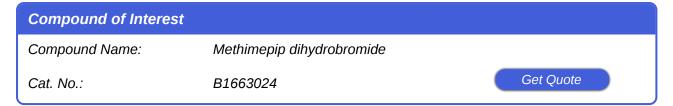


Methimepip Dihydrobromide: A Technical Guide to a Selective Histamine H3 Receptor Agonist

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Introduction

Methimepip dihydrobromide is a potent and highly selective agonist for the histamine H3 receptor (H3R).[1][2] As a member of the piperidine derivative family, its chemical structure is 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine.[3] Its high affinity and selectivity make it an invaluable pharmacological tool for researchers investigating the physiological and pathological roles of the H3 receptor in the central nervous system and periphery. This document provides a comprehensive technical overview of **Methimepip dihydrobromide**, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization, intended for a scientific audience in pharmacology and drug development.

Chemical and Physical Properties

Methimepip is synthesized through a multi-step process that typically involves the alkylation of 1-methylpiperidine with a protected imidazole-methyl halide, followed by deprotection and salt formation with hydrobromic acid to yield the stable dihydrobromide salt.[3] This salt form enhances its stability and solubility in polar solvents like water and DMSO.[2][3]



Property	Value	Reference
Chemical Name	4-(1H-Imidazol-4-ylmethyl)-1- methylpiperidine dihydrobromide	
CAS Number	817636-54-7	[3]
Molecular Formula	C10H17N3 · 2HBr	[3]
Molecular Weight	341.09 g/mol	[3][4]
Purity	>98% (HPLC)	[3][4]
Solubility	Soluble in water (to 100 mM) and DMSO.	[3]
Storage	Desiccate at room temperature. The crystalline structure is hygroscopic.	[3]

Pharmacological Profile

Methimepip's pharmacological activity is characterized by its high binding affinity and selectivity for the H3 receptor, potent functional agonism, and distinct in vivo effects on neurotransmitter systems.

Binding Affinity and Selectivity

Methimepip exhibits a nanomolar affinity for the human histamine H3 receptor, with significantly lower affinity for other histamine receptor subtypes, demonstrating its high selectivity.[1][3]



Receptor Subtype	pKi Value	Selectivity vs. hH3R	Reference
Human H3	9.0	-	[1][3]
Human H4	5.7	~2000-fold	
Human H1	< 5.0	>10,000-fold	
Human H2	< 5.0	>10,000-fold	[2]

Functional Activity

Functional assays confirm Methimepip as a full and potent H3R agonist.[1][3] However, some studies suggest it may act as a biased agonist, showing different efficacy in activating various downstream signaling pathways.[3]

Assay	Species/Syste m	Parameter	Value	Reference
[³⁵ S]GTPyS Binding	HEK-293 cells (recombinant hH3R)	EC50	~1 nM	[3]
β-Arrestin Recruitment	HEK-293 cells (recombinant hH3R)	EC50	17 nM (50% activity)	[3]
EFS-Evoked Contractions	Guinea Pig Ileum	pD ₂	8.26	[1][3]
cAMP Inhibition	Human H3R	pEC ₅₀	9.5	

In Vivo Effects

As an H3R agonist, Methimepip acts on presynaptic autoreceptors to inhibit the synthesis and release of histamine.[5] This mechanism is demonstrated in vivo through microdialysis studies.



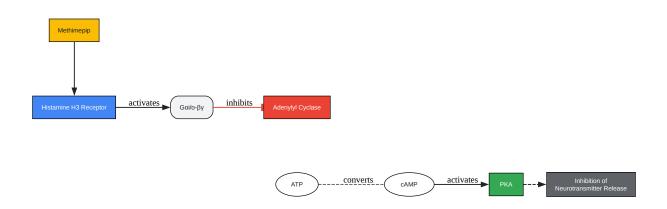
Experiment	Animal Model	Dose & Route	Key Finding	Reference
Brain Histamine Release	Rat	5 mg/kg, i.p.	Reduced basal histamine levels to ~25%.	[1]
Glutamate Release	Rat	1 mg/kg	Reduced the probability of glutamate release in the dentate gyrus.	[6][7]
Long-Term Potentiation (LTP)	Rat	1 mg/kg	Diminished LTP in the dentate gyrus.	[6][7]

Mechanism of Action and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[5][8] Activation of H3R by an agonist like Methimepip initiates a cascade of intracellular events.

The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[9] This is the primary mechanism through which H3R activation inhibits neurotransmitter release.



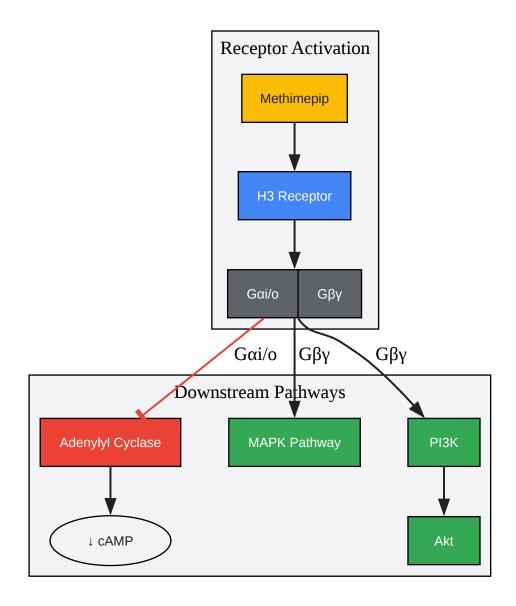


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Caption: Canonical Gai/o signaling pathway activated by Methimepip.

Beyond the canonical pathway, H3R activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in processes like cell survival and plasticity.[9][10]





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Caption: Overview of multiple signaling pathways modulated by H3R activation.

Experimental Protocols Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of Methimepip by measuring its ability to compete with a known radiolabeled H3R ligand.[11][12]

• Objective: To determine the inhibitory constant (Ki) of Methimepip at the H3 receptor.



Materials:

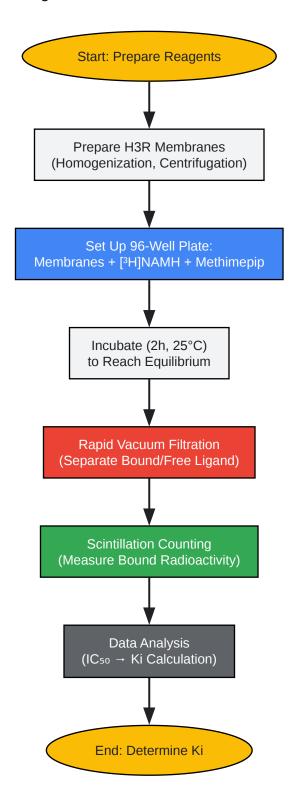
- Cell membranes from HEK-293 cells stably expressing the human H3 receptor.[13]
- Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).[11][13][14]
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.[11][14]
- Test Compound: Methimepip dihydrobromide, serially diluted.
- Non-specific binding control: 10 μM Clobenpropit or 100 μM Histamine.[11][14]
- 96-well filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[14][15]
- Scintillation cocktail and counter.[15]

Methodology:

- Membrane Preparation: Homogenize H3R-expressing cells in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min).[15] Resuspend the pellet in fresh binding buffer and determine the protein concentration (e.g., via BCA assay).[11][15]
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]NAMH (e.g., 2 nM), and varying concentrations of Methimepip.[14]
- Incubation: Incubate the plate for 2 hours at 25°C with gentle agitation to reach equilibrium.[11][14]
- Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked filter
 plate to separate bound from free radioligand.[14][15] Wash the filters multiple times with
 ice-cold wash buffer.[15]
- Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[15]
- Data Analysis: Plot the percentage of specific binding against the log concentration of
 Methimepip to generate a competition curve. Calculate the IC₅₀ value using non-linear



regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]



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Caption: Workflow for a competitive radioligand binding assay.

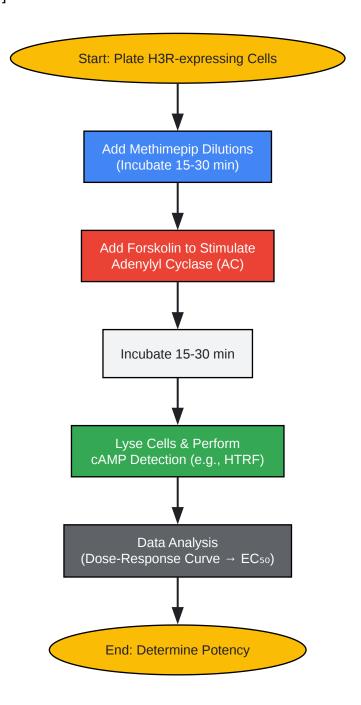
cAMP Accumulation Assay

This functional assay measures the ability of Methimepip to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.[8]

- Objective: To determine the potency (EC₅₀) and efficacy of Methimepip in inhibiting cAMP production.
- Materials:
 - CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.[8]
 - Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and
 0.5 mM IBMX (a phosphodiesterase inhibitor).[8]
 - Adenylyl Cyclase Stimulator: Forskolin.[8][16]
 - Test Compound: **Methimepip dihydrobromide**, serially diluted.
 - cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]
- Methodology:
 - Cell Plating: Seed H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.[8][17]
 - Antagonist Pre-incubation (for antagonist studies): For agonist characterization, this step is omitted.
 - Agonist Stimulation: Replace the culture medium with assay buffer containing serial dilutions of Methimepip. Incubate for 15-30 minutes at 37°C.[8]
 - Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 μM) to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production.
 Incubate for a further 15-30 minutes.[8][16]



- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[8][18]
- Data Analysis: Plot the measured cAMP signal against the log concentration of Methimepip.
 Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (or pEC₅₀) and the maximal inhibition.[8]



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Caption: Workflow for a cAMP accumulation functional assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the in vivo effects of Methimepip. [1][19][20]

- Objective: To measure the effect of systemic administration of Methimepip on extracellular histamine levels in the brain.[1]
- Materials:
 - Laboratory animal (e.g., Wistar or Sprague-Dawley rat).[1][21]
 - Stereotaxic apparatus for surgery.
 - Microdialysis probe.[22]
 - Perfusion pump and solution (e.g., artificial cerebrospinal fluid).
 - Fraction collector.
 - Analytical system for histamine quantification (e.g., HPLC with fluorescence detection).[21]
 - Test Compound: Methimepip dihydrobromide dissolved in saline.
- Methodology:
 - Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., hypothalamus or cortex).[1] Allow the animal to recover from surgery.
 - Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe at a low, constant flow rate (e.g., 1-2 μL/min) with perfusion solution.[19]

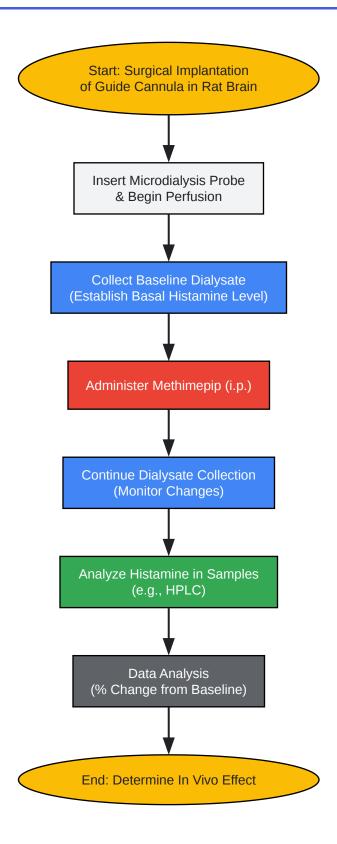
Foundational & Exploratory





- Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes)
 to establish a stable baseline of extracellular histamine concentration.[22]
- Drug Administration: Administer Methimepip via the desired route (e.g., 5 mg/kg, intraperitoneally).[1]
- Post-injection Collection: Continue to collect dialysate samples for several hours to monitor the drug-induced changes in histamine levels.
- Sample Analysis: Analyze the histamine concentration in the collected dialysate fractions using a sensitive analytical method like HPLC.[21]
- Data Analysis: Express the histamine concentrations in post-injection samples as a
 percentage of the average baseline concentration. Plot the percentage change over time to
 visualize the pharmacokinetic and pharmacodynamic profile of Methimepip.





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Caption: Workflow for an in vivo microdialysis experiment.



Conclusion

Methimepip dihydrobromide is a cornerstone tool for pharmacological research into the histamine H3 receptor. Its high potency and exceptional selectivity allow for precise interrogation of H3R-mediated signaling and physiology. The data and protocols summarized in this guide underscore its utility in a range of applications, from in vitro receptor binding and functional assays to in vivo studies of neurotransmission. For scientists and drug development professionals, Methimepip remains an essential agonist for validating H3R-targeted therapeutic strategies and exploring the complex biology of the histaminergic system.

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